molecular formula C18H17ClN2 B8788231 Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]- CAS No. 59455-94-6

Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]-

Cat. No.: B8788231
CAS No.: 59455-94-6
M. Wt: 296.8 g/mol
InChI Key: FYLZBCRPYWYANT-UHFFFAOYSA-N
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Description

Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]- is a derivative of quinazoline, a heterocyclic compound with a double-ring structure consisting of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives typically involves the condensation of anthranilic acid or its derivatives with various reagents. For Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]-, one common method involves the reaction of 4-chloroanthranilic acid with triethyl orthoformate to form the corresponding quinazoline derivative .

Industrial Production Methods

Industrial production of quinazoline derivatives often employs scalable and efficient synthetic routes. The use of acid chlorides, anhydrides, and formates in cyclization reactions allows for the preparation of various 2,4-disubstituted quinazoline derivatives in moderate to good yields . These methods are flexible and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, triethyl orthoformate, formamide, and various nucleophiles. Reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include substituted quinazolines, quinazoline N-oxides, and fused heterocyclic systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

Uniqueness

Quinazoline, 4-chloro-2-[4-(1,1-dimethylethyl)phenyl]- is unique due to its specific substituents, which confer distinct biological activities and pharmacological properties. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

CAS No.

59455-94-6

Molecular Formula

C18H17ClN2

Molecular Weight

296.8 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-4-chloroquinazoline

InChI

InChI=1S/C18H17ClN2/c1-18(2,3)13-10-8-12(9-11-13)17-20-15-7-5-4-6-14(15)16(19)21-17/h4-11H,1-3H3

InChI Key

FYLZBCRPYWYANT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 8.9 g of 2-(4-tert-butylphenyl)quinazolin-4(3H)-one and 60 ml of thionyl chloride was treated with 2.34 g of dimethylformamide as described in Example VI. The initial solid was triturated with cyclohexane, filtered, and the filtrate concentrated to give an oil which solidified on standing to give a solid, m.p. 74°-77°. This solid was recrystallized twice from petroleum ether (30°-60° fraction) using a low-temperature recrystallization apparatus to give 6.3 g of 4-chloro-2-(4-tert-butylphenyl)quinazoline, m.p. 75°-76.5°; ir and nmr spectra were consistent with the assigned structure.
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
solvent
Reaction Step Two

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